molecular formula C₄₅H₇₄N₁₀O₁₃ B612579 Ova peptide (257-264) CAS No. 138831-86-4

Ova peptide (257-264)

Número de catálogo: B612579
Número CAS: 138831-86-4
Peso molecular: 963.13
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OVA Peptide (257-264) is a class I (Kb)-restricted peptide epitope of OVA, an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJGCCBAOOWGEO-RUTPOYCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Immunological Context of Ova Peptide 257-264

Ova peptide (257-264) is a fragment of the chicken ovalbumin protein (Uniprot P01012). jpt.com Ovalbumin itself is a large, complex glycoprotein that is mildly immunogenic, meaning it can provoke an immune response. invivogen.comsb-peptide.com It contains various epitopes, which are specific regions that can be recognized by the immune system. These include B-cell epitopes, which are recognized by antibodies, and T-cell epitopes, which are recognized by T cells. sb-peptide.comsb-peptide.com In mice, ovalbumin is known to contain CD4 T-cell epitopes restricted by the MHC I-Ad molecule, while in humans, they are restricted by the HLA-D molecule. sb-peptide.com

The Ova (257-264) peptide is particularly notable for its role in activating CD8+ T cells. invivogen.cominvivogen.com This specific peptide fragment is naturally processed within antigen-presenting cells (APCs) from the full-length ovalbumin protein. frontiersin.org Once processed, it is presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. invivogen.comgenaxxon.com

Significance As a Model Antigen in Experimental Immunology

The well-defined nature and potent immunogenicity of Ova peptide (257-264) have established it as a critical model antigen in experimental immunology. invivogen.com Researchers frequently utilize this peptide to study various aspects of the immune response, including T-cell activation, cytotoxicity, and the development of immunological memory. jpt.comgenaxxon.comlifescienceproduction.co.uk

Its applications are broad and include:

Stimulation of antigen-specific T cells: It is widely used in assays like ELISPOT and intracellular cytokine staining (ICS) to quantify and characterize T-cell responses. jpt.comsb-peptide.com

In vivo studies: It is used to induce and track immune responses in animal models, particularly in the context of infection and cancer. lifescienceproduction.co.uknih.gov

Vaccine development: The peptide serves as a tool to test the efficacy of new adjuvants and vaccine delivery systems. sb-peptide.comsb-peptide.com

Epitope mapping: It aids in identifying and characterizing other potential T-cell epitopes. jpt.com

The use of Ova (257-264) allows for precise and reproducible experiments, providing valuable insights into the fundamental mechanisms of cellular immunity. sb-peptide.comiedb.org

Mhc Class I Restriction and Cd8+ T Cell Epitope Designation

Antigen Processing and Presentation of Ova Peptide (257-264)

The presentation of Ova peptide (257-264) to CD8+ T cells is a critical step in initiating a cytotoxic T lymphocyte (CTL) response. This process primarily occurs through the major histocompatibility complex (MHC) class I pathway.

MHC Class I Presentation Pathway for Ova Peptide (257-264)

The conventional MHC class I presentation pathway is responsible for displaying peptides derived from endogenous proteins, such as viral or mutated self-proteins, on the cell surface for surveillance by CD8+ T cells. researchgate.netoup.com In the context of Ova peptide (257-264), this pathway is typically studied by introducing the full-length ovalbumin protein into the cytoplasm of antigen-presenting cells (APCs).

The process begins with the degradation of the ovalbumin protein into smaller peptides by the proteasome, a large protein complex in the cytoplasm. researchgate.netaacrjournals.org The resulting peptides, including SIINFEKL, are then transported from the cytoplasm into the endoplasmic reticulum (ER). researchgate.net

Role of Transporter Associated with Antigen Processing (TAP) in Ova Peptide (257-264) Presentation

The transport of peptides from the cytoplasm into the ER is mediated by the Transporter Associated with Antigen Processing (TAP). researchgate.netaacrjournals.org The TAP transporter is a heterodimeric protein complex that spans the ER membrane and actively pumps peptides into the ER lumen.

The presentation of the Ova peptide (257-264) derived from full-length ovalbumin is largely dependent on the TAP transporter. medchemexpress.comabmole.com However, studies have shown that the protein context of the SIINFEKL epitope can influence the degree of TAP-independent presentation. abmole.comnih.gov For instance, when the Ova peptide is part of certain bacterial fusion proteins, its presentation shows less dependence on TAP. medchemexpress.comabmole.com This suggests that under specific circumstances, alternative pathways for peptide loading onto MHC class I molecules may exist. nih.govnih.gov Research using TAP1-deficient macrophages has demonstrated that while the presentation of Ova(257-264) from full-length OVA is significantly reduced (by about 100-fold), it is not completely abolished, indicating a minor TAP-independent route. nih.gov In contrast, the presentation from a Crl-OVA fusion protein was only reduced three to five times in the absence of TAP. nih.gov

Influence of Protein Context on Ova Peptide (257-264) Presentation Efficiency

The efficiency with which the Ova peptide (257-264) is generated and presented can be significantly influenced by the structure and context of the parent ovalbumin protein. abmole.comnih.gov As mentioned earlier, the dependence on the TAP transporter varies depending on whether the SIINFEKL epitope is part of the full-length ovalbumin or a fusion protein. medchemexpress.comabmole.comnih.gov

Antigen SourceTAP DependenceRelative Presentation Efficiency in TAP-deficient cellsReference
Full-length OvalbuminHigh100-fold less efficient nih.gov
Crl-OVA fusion proteinLow3-5 times less efficient nih.gov
MBP-Crl-OVA fusion proteinLow3-5 times less efficient nih.gov

Regulation of Exogenous MHC Class I Oligopeptide Presentation by Cellular Receptors

The presentation of exogenous oligopeptides like SIINFEKL can be modulated by various cellular receptors on APCs. One such receptor is the P2X7 receptor, an ATP-gated ion channel. plos.org Activation of the P2X7 receptor by extracellular ATP has been shown to impair the presentation of exogenous MHC class I oligopeptides. plos.org This stimulation leads to a decrease in the amount of MHC class I molecules on the plasma membrane of APCs, which in turn inhibits the activation of CD8+ T cells. plos.org This suggests a potential mechanism for regulating adaptive immune responses in environments with high levels of extracellular ATP, such as sites of inflammation or tissue damage.

T Cell Receptor (TCR) Recognition of Ova Peptide (257-264)-MHC Class I Complexes

Once the SIINFEKL peptide is presented on the surface of an APC by the H-2Kb MHC class I molecule, it can be recognized by specific CD8+ T cells through their T cell receptors (TCRs). invivogen.comnih.gov This recognition event is the cornerstone of the adaptive immune response against cells presenting this particular epitope.

The interaction between the TCR and the peptide-MHC complex is highly specific. Studies have shown that the TCR makes contact with both the MHC molecule and the presented peptide. nih.govnih.gov For the Ova peptide (257-264), specific residues within the peptide are critical for TCR interaction. For example, the glutamic acid at position 262 has been identified as a key contact site for the TCR. nih.gov The specificity for this residue can be determined by the pairing of the TCR alpha and beta chains, highlighting the intricate molecular details of this recognition process. nih.gov

Impact of Peptide-MHC Class I Stability on T Cell Activation and Immunogenicity

The stability of the peptide-MHC class I complex is a critical factor influencing the magnitude and duration of the T cell response. A stable pMHC complex ensures prolonged presentation of the antigen on the surface of an antigen-presenting cell (APC), thereby increasing the likelihood of encountering and activating a specific T cell.

The SIINFEKL peptide forms a highly stable complex with the H-2Kb molecule. nih.gov This stability is crucial for its immunogenicity. Studies have shown that the increased expression of H-2Kb on the surface of cells, resulting from the binding of macrophage-derived peptides, exhibited a stability comparable to the direct addition of the exogenous Ova (257-264) peptide. nih.gov In both scenarios, the Kb complexes were stable for at least three hours. nih.gov

The stability of the pMHC complex directly correlates with the efficiency of T cell activation. A more stable complex leads to a more sustained signal to the TCR, resulting in a more potent T cell response. This principle is exploited in vaccine development, where adjuvants are often used to enhance the stability of antigen presentation and thereby boost the immune response. sb-peptide.com The inherent stability of the SIINFEKL-H-2Kb complex contributes to its strong immunogenic properties. lifetein.com

FactorImpact on T Cell Activation
High pMHC Stability Prolonged antigen presentation, sustained TCR signaling, enhanced T cell activation and proliferation.
Low pMHC Stability Transient antigen presentation, weak or abortive TCR signaling, poor T cell activation.

TCR Cross-Reactivity with Ova Peptide (257-264) Mimics

While the TCR-pMHC interaction is highly specific, instances of cross-reactivity, or molecular mimicry, can occur. This is when a single TCR recognizes different peptide antigens. The OT-I TCR, specific for Ova (257-264), has been shown to cross-react with other peptides.

One notable example is the cross-recognition of a myelin peptide, MOG (40-54), by OT-1 T cells. jneurosci.org Despite a lack of strong sequence homology with Ova (257-264), the MOG peptide could induce a concentration-dependent proliferation of OT-1 T cells, leading to full activation. jneurosci.org However, the concentration of the cross-reactive peptide required to achieve a similar level of activation as the cognate peptide was significantly higher. jneurosci.org

Another instance of cross-reactivity has been observed with peptides from the bacterium Brucella. Effector T cells from mice immunized with Brucella melitensis were found to react to SIINFEKL-pulsed target cells, suggesting that the Brucella proteome contains peptides that can mimic the Ova (257-264) epitope. asm.org This cross-reactivity may have implications for how the immune system responds to pathogens and the potential for autoimmunity. sb-peptide.com

Cognate PeptideCross-Reactive PeptideOrganism/SourceKey Finding
Ova (257-264) (SIINFEKL)MOG (40-54)MyelinOT-1 T cells can be activated by a self-antigen peptide, though at higher concentrations than the cognate peptide. jneurosci.org
Ova (257-264) (SIINFEKL)Brucella peptidesBrucella melitensisImmune cells from Brucella-infected mice can recognize the SIINFEKL peptide, suggesting molecular mimicry. asm.org

Cellular Interactions in Ova Peptide (257-264) Presentation and T Cell Priming

The priming of naive T cells is a complex process involving a series of interactions between different immune cells. The presentation of the Ova peptide (257-264) is a model system for studying these interactions.

Antigen-Presenting Cell Subsets in Ova Peptide (257-264) Presentation

Various subsets of antigen-presenting cells (APCs) are capable of presenting the Ova peptide (257-264) to CD8+ T cells. These include dendritic cells (DCs), macrophages, and even B cells to some extent. However, DCs are considered the most potent APCs for priming naive T cells. ashpublications.org

Different DC subsets can exhibit varying capacities for antigen presentation. For example, in the context of soluble ovalbumin, CD103+ dendritic cells have been shown to be more efficient at cross-presentation compared to their CD103- counterparts. aai.org Plasmacytoid dendritic cells (pDCs), on the other hand, were found to be inefficient at presenting the Ova peptide from a soluble protein but could stimulate T cells when directly loaded with the peptide. ashpublications.org

Dendritic Cell Activation and Ova Peptide (257-264) Priming Capacity

The activation state of dendritic cells is a critical determinant of their T cell priming capacity. Mature, activated DCs upregulate costimulatory molecules and produce cytokines that are essential for the effective activation and differentiation of naive T cells.

Studies have shown that DCs pulsed with the SIINFEKL peptide are highly efficient at priming CD8+ T cell responses. nih.gov In fact, peptide-loaded DCs can be up to 50 times more efficient at generating an H-2Kb-restricted response compared to DCs pulsed with the whole ovalbumin protein. nih.gov This highlights the direct and potent nature of peptide presentation. Furthermore, mature DCs possess antigen storage compartments that allow for the prolonged presentation of antigenic peptides, facilitating a sustained T cell response. pnas.org

Macrophage Processing of Ova Peptide (257-264) from Various Sources

Macrophages are also capable of processing and presenting the Ova peptide (257-264) from various sources, including bacteria and beads coated with the peptide. nih.gov The efficiency of this processing can be influenced by the protein context of the epitope. For example, the presentation of Ova (257-264) was found to be much less efficient when the source was the full-length ovalbumin protein compared to a fusion protein containing the epitope. nih.gov

Interestingly, macrophages can utilize a TAP-independent pathway for the presentation of exogenous antigens on MHC class I molecules. nih.govnih.gov This alternative pathway involves the internalization of antigens and the secretion of peptides that can then load onto MHC class I molecules at the cell surface. nih.gov The extent of this TAP-independent processing can be influenced by the source of the Ova (257-264) epitope. nih.govmedchemexpress.com

APC SubsetKey Function in Ova (257-264) Presentation
Dendritic Cells (DCs) Potent primers of naive CD8+ T cells; mature DCs have enhanced priming capacity. ashpublications.orgnih.gov
Macrophages Process and present Ova (257-264) from various sources, including through a TAP-independent pathway. nih.govnih.gov
Plasmacytoid DCs (pDCs) Can present pre-processed peptide but are inefficient at processing and presenting from whole protein. ashpublications.org

In Vitro T Cell Functional Assays

The defined nature of the Ova peptide (257-264) makes it an ideal reagent for a variety of in vitro assays designed to probe T cell functionality. These assays are critical for dissecting the cellular and molecular events that govern immune responses.

Ova peptide (257-264) is frequently used to stimulate T cells within a mixed population of peripheral blood mononuclear cells (PBMCs). sb-peptide.commayflowerbio.comcymitquimica.com This application is fundamental to studies aiming to expand and analyze antigen-specific T cells from a broader immune cell repertoire. By adding the peptide to PBMC cultures, researchers can selectively activate and expand CD8+ T cells that recognize the SIINFEKL epitope. This allows for the subsequent characterization of these specific T cells.

The specificity of the T cell response is a hallmark of adaptive immunity. Ova peptide (257-264) is instrumental in quantifying the specificity of T cell recognition. sb-peptide.commayflowerbio.comcymitquimica.com Assays can be designed to measure the response of a T cell population to the specific SIINFEKL peptide versus scrambled or irrelevant peptides. This allows researchers to determine the precise epitope being recognized and to assess the breadth and clonality of the T cell response. For instance, a study might compare the activation of T cells by the canonical SIINFEKL sequence with a scrambled version like FILKSINE to confirm epitope specificity. sb-peptide.com

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The Ova peptide (257-264) is a standard stimulus in IFN-γ ELISPOT assays to enumerate antigen-specific CD8+ T cells. plos.orgnih.gov In this assay, splenocytes or PBMCs are cultured with the peptide, and the number of cells secreting IFN-γ is visualized as spots. plos.org This provides a quantitative measure of the effector T cell response. For example, in one study, splenocytes from immunized mice were re-stimulated with 1 μg/mL of Ova peptide (257-264), and the resulting IFN-γ secreting cells were counted to assess the potency of an adjuvant. plos.org

Assay ComponentDescriptionExample from Research
Effector Cells Splenocytes or PBMCs from immunized animals.Splenocytes from C57/BL6 mice immunized with ovalbumin. plos.org
Stimulus Ova peptide (257-264) at a specific concentration.1 μg/mL of OVA peptide (257–264) (SIINFEKL). plos.org
Detection Measurement of IFN-γ secreting cells.The number of spots on ELISPOT plates were counted automatically. plos.org
Output Spot-forming cells (SFCs) per a defined number of cells.Results are shown as spot-forming cells (SFCs) per 10^5 splenocytes. plos.org

Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique to identify and phenotype cytokine-producing T cells. Ova peptide (257-264) is used to restimulate T cells in vitro, leading to the production of cytokines like IFN-γ and tumor necrosis factor-alpha (TNF-α). nih.govnih.govaai.org The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines and cell surface markers (e.g., CD8, CD44). This allows for the simultaneous quantification of the frequency and characterization of the phenotype of antigen-specific T cells. For example, researchers have used ICS to determine the percentage of IFN-γ-positive cells within the CD8+ T cell population after stimulation with the OVA peptide. nih.gov

A primary function of CD8+ T lymphocytes, also known as cytotoxic T lymphocytes (CTLs), is to kill target cells presenting specific peptide-MHC complexes. The Ova peptide (257-264) is crucial for in vitro cytotoxicity assays, such as the chromium-51 release assay. nih.gov In these assays, target cells are first loaded with the SIINFEKL peptide, making them recognizable to Ova-specific CTLs. The ability of the CTLs to lyse these peptide-pulsed target cells is then measured, providing a direct assessment of their cytotoxic potential. nih.govnih.gov For instance, E.G7-OVA cells, which endogenously process and present the OVA(257-264) peptide, can be used as target cells to test the killing efficacy of activated OT-I CTLs. aai.org

Assay TypeTarget CellsEffector CellsMeasurement
Chromium Release Assay 51Cr-labeled EL4 cells pulsed with OVA257-264 peptide. nih.govIn vitro stimulated splenocytes from immunized mice. nih.govRelease of 51Cr from lysed target cells. nih.gov
In Vivo Cytotoxicity Assay CFSE-labeled splenocytes pulsed with 10 μM Ova257-264 peptide. nih.govCD8+ T cells in immunized mice. nih.govDisappearance of peptide-pulsed target cells. nih.gov

T cell proliferation is a key indicator of a successful immune response. The Ova peptide (257-264) is widely used to induce the proliferation of specific CD8+ T cells in vitro. nih.gov Proliferation can be measured using various techniques, including the incorporation of radioactive nucleotides like [3H]thymidine or the dilution of fluorescent dyes such as carboxyfluorescein succinimidyl ester (CFSE). These assays provide quantitative data on the expansion of antigen-specific T cell clones upon encountering their cognate peptide. For example, bone marrow-derived dendritic cells pulsed with OVA ISCOMS or the OVA 257–264 peptide were used to stimulate the proliferation of OT-1 lymphocytes. nih.gov

Cytotoxicity Testing of CD8+ T Lymphocytes

Applications of Ova Peptide (257-264) in Immunological Research Models

The ovalbumin (OVA) peptide spanning amino acids 257-264, commonly known by its single-letter amino acid sequence SIINFEKL, is a cornerstone reagent in immunology. mdpi.com It is a well-characterized, immunodominant epitope of the chicken ovalbumin protein. jpt.com This octapeptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in mice, making it a powerful tool for studying the activation of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs). invivogen.comglpbio.commedchemexpress.com Its high affinity for H-2Kb and its ability to elicit robust and detectable T-cell responses have led to its widespread use in various in vivo research models. jpt.comnih.gov

Induction of Antigen-Specific CD8+ T Cell Responses in Murine Models

The primary application of Ova peptide (257-264) in vivo is the induction and analysis of antigen-specific CD8+ T cell responses. invivogen.com When administered to mice, typically of the C57BL/6 strain which possesses the H-2Kb MHC haplotype, the SIINFEKL peptide can effectively prime a naive CD8+ T cell population. jci.orgresearchgate.net This leads to their proliferation and differentiation into effector cytotoxic T lymphocytes capable of recognizing and killing target cells that present this specific peptide. glpbio.comnih.gov

Researchers utilize this model system for several purposes:

Evaluating Vaccine Adjuvants: The peptide is used to test the efficacy of new adjuvants in enhancing immune responses. sb-peptide.com

Studying T-cell Function: It allows for the precise monitoring of CD8+ cytolytic responses in various assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays. jpt.com

Tracking T-cell Dynamics: The specificity of the response allows for clear tracking of T cell expansion, contraction, and memory formation following an antigenic challenge. nih.gov

Studies have demonstrated that immunization with the SIINFEKL peptide can induce a potent secondary TCD8+ response. nih.gov For instance, splenocytes from mice immunized with Ova (257-264) release interferon-gamma (IFN-γ) when challenged with the peptide ex vivo, confirming the generation of a specific, functional T cell population. researchgate.net This straightforward and reproducible method of generating a specific CD8+ T cell response underpins its use in more complex disease and tolerance models.

Modeling Allergic Immune Responses in Experimental Systems

The full ovalbumin protein is a classical model antigen used to induce IgE-mediated food allergies and airway hyper-responsiveness (AHR) in mice. invivogen.combiosyn.com These allergic responses are typically driven by CD4+ T helper 2 (Th2) cells and involve other OVA epitopes, such as Ova (323-339), which binds to MHC class II molecules. invivogen.combiosyn.com

While Ova (257-264) is the immunodominant epitope for CD8+ T cells, its direct role in modeling allergic diseases is less defined. invivogen.com Allergic inflammation is primarily associated with Th2 cytokines, whereas the CD8+ T cells stimulated by Ova (257-264) typically produce type 1 cytokines like IFN-γ. nih.gov Therefore, the full OVA protein, which contains both class I and class II epitopes, is more commonly used to study the complex interplay of immune cells in allergic responses. invivogen.combiosynth.combiosynth.com

Analysis of Autoimmune Disease Mechanisms Using Ova Peptide (257-264)

The specificity of the Ova (257-264) peptide and the OT-I TCR system is instrumental in creating models of autoimmune disease. By expressing the ovalbumin antigen in specific tissues, researchers can trigger a targeted autoimmune attack by OT-I T cells.

A key example is the double-transgenic (DTg) model created by crossing K14-sOVA mice, which express a soluble form of ovalbumin in the skin, with OT-I mice. nih.gov These K14-sOVA/OT-I DTg mice spontaneously develop a destructive autoimmune process. nih.gov Within the first week of life, they exhibit an intense inflammatory infiltrate of OT-I cells that selectively targets the external ear pinnae. researchgate.netnih.gov This model provides a powerful platform to study the mechanisms of CD8+ T cell-mediated, tissue-specific autoimmune reactions and to test potential therapies. nih.gov For instance, studies have shown that administration of the soluble SIINFEKL peptide can prevent the development of the autoimmune disease in these mice, demonstrating a potential therapeutic avenue for diseases where the specific molecular target is known. nih.govnih.gov

Epitope Mapping and Immunodominance Studies

Identification of Immunogenic Peptides within Ovalbumin

Ova peptide (257-264) was identified through epitope mapping studies designed to pinpoint the specific segments of the much larger ovalbumin protein that are recognized by the immune system. jci.org It is considered the immunodominant MHC class I-restricted epitope in C57BL/6 mice, meaning that the CD8+ T cell response to the entire protein is largely focused on this single peptide sequence. jpt.comaai.org

Research to map the immunogenic peptides of ovalbumin has involved synthesizing overlapping peptide libraries that span the protein's sequence and testing their ability to stimulate T cells from OVA-immunized mice. jci.orgsb-peptide.com In one comprehensive study, 19 different potential H-2Kb binding peptides from ovalbumin were tested for their ability to elicit CD8+ T cell responses. jci.org The results confirmed that SIINFEKL (257-264) is a potent immunogen. jci.org However, these studies also revealed other, subdominant epitopes that can induce a response, although generally weaker than that of SIINFEKL. jci.org

The presence of an immunodominant epitope like Ova (257-264) can influence the immune response to other, weaker epitopes, a phenomenon known as immunodominance hierarchies. nih.gov Studies using recombinant influenza viruses engineered to express the SIINFEKL peptide have shown that a strong response to this dominant epitope can, under certain conditions, diminish the T cell responses to other viral epitopes. nih.gov

Ovalbumin PeptideSequenceMHC RestrictionImmunogenicity Finding
Ova (257-264) SIINFEKL H-2Kb (Class I) Immunodominant epitope; elicits a strong CD8+ T cell response. jpt.comjci.orgaai.org
Ova (55-62)KVVRFDKLH-2Kb (Class I)Failed to elicit a significant CD8+ T cell response in some tumor models. jci.org
Ova (176-183)NAIVFKGLH-2Kb (Class I)Previously known epitope, confirmed to be immunogenic. jci.org
Ova (289-297)LEPINFTEIH-2Kb (Class I)Identified as a novel immunogenic peptide in tumor rejection models. jci.org
Ova (323-339) ISQAVHAAHAEINEAGR I-Ad (Class II) Allergenic and antigenic epitope; used to study CD4+ T cell activation. invivogen.cominvivogen.combiosyn.com

This detailed understanding of ovalbumin's epitopes, with Ova (257-264) at the forefront, allows researchers to use it as a precise tool to activate a predictable and measurable immune response, facilitating countless studies in basic and translational immunology.

Analysis of Immunodominance Patterns in CD8+ T Cell Responses

The concept of immunodominance describes the hierarchical response of the immune system to the various epitopes within a complex antigen, where T cell responses are often focused on a select few. The Ova peptide (257-264) serves as a classic model of an immunodominant epitope. When incorporated into multi-epitope antigens or vaccine constructs, the robust CD8+ T cell response elicited by SIINFEKL can overshadow and even suppress the responses to other, less dominant epitopes present in the same antigen.

Research using DNA vaccines that co-express the SIINFEKL epitope with epitopes from the Hepatitis B Virus (HBV) surface (S) and core (C) antigens has demonstrated this phenomenon. In mice immunized with these multi-domain vaccines, a strong CD8+ T cell response specific to SIINFEKL was generated. However, the responses to the HBV S and C antigen epitopes were significantly diminished or even undetectable compared to when these epitopes were administered individually. This suppression highlights a critical challenge in the design of multi-epitope vaccines, where the inclusion of a highly immunodominant epitope like SIINFEKL can skew the immune response, potentially limiting the breadth of T cell immunity against other target antigens.

This immunodominance hierarchy is a crucial consideration in vaccine development, as an effective vaccine often needs to elicit a broad response against multiple epitopes to be protective against complex pathogens. The Ova peptide (257-264) model provides an invaluable tool for researchers to dissect the mechanisms underlying immunodominance and to devise strategies to broaden the T cell response, for instance, by modifying the antigen or the vaccination strategy to favor the recognition of subdominant epitopes.

Effects of Amino Acid Point Substitutions on Ova Peptide (257-264) Immunogenicity

The immunogenicity of the Ova peptide (257-264) is exquisitely sensitive to alterations in its amino acid sequence. The study of such altered peptide ligands (APLs) provides deep insights into the molecular requirements for MHC binding, T cell receptor (TCR) recognition, and subsequent T cell activation. Substitutions can be broadly categorized based on their location within the peptide: those at MHC anchor residues and those at TCR contact residues.

Modifications at anchor residues, which are critical for the stable binding of the peptide to the MHC-I molecule, can significantly impact the peptide's affinity for H-2Kb. For example, research on β-amino acid substitutions, where the peptide backbone is extended, has provided detailed quantitative data on these interactions.

A systematic analysis of single β-amino acid substitutions at each position of the SIINFEKL peptide revealed varied effects on H-2Kb binding affinity. As shown in the table below, substitutions at positions that are known to interact with the MHC binding groove, such as Ser1, Ile3, and Phe5, resulted in a significant decrease in binding affinity (higher IC50 values). nih.gov In contrast, substitutions at positions where the side chains point away from the MHC molecule and towards the TCR, such as Asn4 and Lys7, had a much less pronounced effect on MHC binding. nih.gov

Peptide Variant (Single β-Amino Acid Substitution)Position of SubstitutionH-2Kb Binding Affinity (IC50 in nM)Fold Change in Affinity vs. Native Peptide
Native SIINFEKL -1.2 ± 1.3 1
β3-Ser1148 ± 1.941
β3-Ile221428 ± 1.41224
β3-Ile3338 ± 1.533
β3-Asn442.3 ± 1.22
β3-Phe5514 ± 1.112
β3-Glu6611 ± 1.29.4
β3-Lys772.3 ± 1.32

Data adapted from a study on β-amino acid substitutions in the SIINFEKL antigen. The IC50 value represents the concentration of the peptide required to inhibit the binding of a radiolabeled standard peptide to H-2Kb by 50%. A higher IC50 value indicates lower binding affinity. nih.gov

Beyond MHC binding, amino acid substitutions also profoundly affect TCR recognition and T cell activation. Even subtle changes can turn an agonist peptide into a weak agonist or even an antagonist. Studies using APLs of SIINFEKL have demonstrated that modifications can lead to a spectrum of T cell responses. For instance, splenocytes from OT-I transgenic mice, which express a TCR specific for SIINFEKL, show varied levels of cytokine production when stimulated with different APLs.

The table below illustrates the impact of various amino acid substitutions on the activation of OT-I CD8+ T cells, as measured by the production of key effector cytokines.

Peptide Variant (Amino Acid Substitution)Description% of CD8+ T cells producing IL-2, TNF-α, and/or IFN-γ
SIINFEKL (Native) Wild-type Ovalbumin peptide~60%
SIPNFEKL Altered TCR contact residues~40%
SIINFAKL Altered MHC anchor residue~30%
SIIWFEKL Altered TCR contact residue~55%
Nonspecific Peptide Unrelated peptide control<5%

This table presents representative data on the percentage of activated OT-I CD8+ T cells producing key cytokines in response to stimulation with the native SIINFEKL peptide and various altered peptide ligands. The exact percentages can vary between experiments. aacrjournals.orgtandfonline.com

These findings underscore the intricate relationship between the peptide sequence, its interaction with the MHC molecule, and the subsequent recognition by the TCR. The use of APLs of the Ova peptide (257-264) continues to be a powerful approach to elucidate the fundamental principles of T cell activation and to rationally design peptide-based immunotherapies with tailored immunogenic properties.

Role of Ova Peptide 257-264 in Immune Modulation and Tolerance

Modeling Autoimmune Reactions and Therapeutic Interventions

The specificity of the Ova peptide (257-264) and its corresponding OT-I T cell receptor has been harnessed to create highly controlled models of autoimmune diseases, such as graft-versus-host-like disease, and to test potential therapeutic strategies.

Graft-versus-host disease (GvHD) is a severe complication of allogeneic hematopoietic stem cell transplantation where donor T cells attack the recipient's tissues. nih.gov This process can be modeled with remarkable precision using the Ova peptide system. By adoptively transferring OT-I CD8+ T cells (the "graft") into transgenic mice that ubiquitously or tissue-specifically express ovalbumin (the "host"), researchers can induce a GvHD-like syndrome. nih.govresearchgate.netnih.gov

In these models, the donor OT-I cells recognize the Ova peptide (257-264) presented on the host's cells as foreign, leading to their activation, expansion, and subsequent attack on tissues like the skin, liver, and gut. nih.govnih.gov For example, transferring OT-I cells into K14-mOVA mice, which express a membrane-bound form of ovalbumin in the skin, results in inflammatory skin lesions characteristic of GvHD. nih.govresearchgate.net Similarly, using Act-mOVA mice, where ovalbumin is expressed ubiquitously, as recipients for OT-I cells induces a lethal, systemic GvHD in a highly reproducible manner. nih.gov The severity and kinetics of the disease can be influenced by factors such as the form of the ovalbumin antigen (membrane-bound vs. soluble) and the level of its expression. nih.govnih.gov

Host Mouse ModelOvalbumin ExpressionOutcome of OT-I Cell TransferDisease ModeledCitation(s)
K14-mOVA Membrane-bound Ova in epithelial cells (skin)Development of GvHD-like skin lesions.Skin-specific autoimmunity/GvHD nih.govresearchgate.netnih.gov
Act-mOVA Ubiquitous membrane-bound OvaLethal, systemic GvHD develops rapidly.Acute systemic GvHD nih.gov
K14-sOVA Soluble Ova in epithelial cellsSpontaneous autoimmunity when crossed with OT-I mice; acute GvHD-like reaction upon OT-I cell transfer.Acute GvHD / Spontaneous Autoimmunity nih.govresearchgate.net

A significant finding from these autoimmune models is that the administration of the Ova peptide (257-264) itself can be used to modulate or suppress the very autoimmune reaction it can trigger. nih.govnih.gov In mouse models that are genetically predisposed to develop spontaneous and lethal autoimmunity due to the co-expression of soluble ovalbumin and the OT-I T cell receptor (sOVA/OT-I mice), the administration of the Ova (257-264) peptide can be therapeutic. nih.govmerckmillipore.com

Preventive or therapeutic injections of the soluble peptide lead to a dose-dependent increase in the survival of these mice. nih.govmerckmillipore.comnih.gov This therapeutic effect is achieved by inducing tolerance in the pathogenic, autoreactive CD8+ T cell population through mechanisms such as anergy and peripheral deletion. nih.govmerckmillipore.com This approach of using a self-peptide to tolerize the immune system represents a potential paradigm for treating human autoimmune diseases that are driven by a well-defined T cell target. nih.gov

Implications of T Cell Cross-Reactivity for Autoimmune Activation

T cell cross-reactivity, the ability of a single T cell receptor (TCR) to recognize multiple different peptide-MHC (pMHC) complexes, is a fundamental feature of the immune system. researchgate.net This phenomenon is crucial for providing broad protection against a vast array of pathogens. researchgate.net However, this same flexibility can also lead to the inappropriate activation of autoreactive T cells by foreign peptides, a process known as molecular mimicry, which is a suspected trigger for various autoimmune diseases. nih.gov The ovalbumin (Ova) peptide (257-264), with the sequence SIINFEKL, is a well-characterized immunodominant epitope that binds to the mouse MHC class I molecule H-2Kb and is recognized by CD8+ T cells. jpt.comeurogentec.com While originating from a foreign protein (chicken egg white albumin), its use in immunological research has provided significant insights into the mechanisms of T cell activation, tolerance, and how cross-reactivity can lead to the breakdown of self-tolerance. sb-peptide.combiosynth.comnih.gov

The activation of T cells is a highly specific process, yet it is now understood that a single TCR can recognize numerous pMHC ligands. researchgate.net Studies have shown that for nonamer peptides binding to the same MHC class II molecule, sharing as few as five amino acids can be sufficient for cross-reactivity with the same TCR. nih.gov This cross-reactivity is biologically significant; for instance, systemic expression of a self-peptide can lead to the deletion of naive T cells with cross-reactive TCRs, thereby reducing the population of T cells that could potentially react to a related foreign peptide. nih.gov

Research utilizing the Ova peptide (257-264) has demonstrated the tangible implications of T cell cross-reactivity in the context of autoimmunity. In one study, it was observed that CD8+ T cells with TCRs nominally specific for the Ova peptide (257-264) (from OT-I transgenic mice) could react to targets infected with the bacterium Brucella, even in the absence of the Ova protein. sb-peptide.comasm.org This suggests that Brucella presents peptides that are structurally similar enough to SIINFEKL to be recognized by the same TCR, potentially enabling the bacteria to evade immune surveillance or, conversely, to trigger an autoimmune response by activating autoreactive T cells. sb-peptide.com

Further investigations have explored how the avidity of the TCR-pMHC interaction influences the fate of T cells and the potential for autoimmunity. T cells with low avidity for a tissue-restricted antigen are more likely to evade both central and peripheral tolerance mechanisms. nih.gov This concept was illustrated in a mouse model where a self-antigen (membrane-bound ovalbumin) was expressed in the pancreas. T cells with low-avidity for the Ova peptide (257-264) were not deleted and could be activated to cause autoimmune diabetes. nih.gov This highlights a critical vulnerability in the immune system, where a large repertoire of low-avidity, potentially autoreactive T cells could exist, poised for activation by cross-reactive foreign peptides.

The table below summarizes key research findings related to T cell cross-reactivity involving Ova peptide (257-264) and its link to autoimmune activation.

Research Focus Experimental System Key Findings Implication for Autoimmunity Citation
Cross-reactivity with microbial peptidesOT-I TCR transgenic T cells and Brucella infectionOT-I T cells (specific for Ova 257-264) recognized Brucella-infected cells.Microbial peptides can mimic self-peptides, leading to the activation of autoreactive T cells. sb-peptide.comasm.org
Role of TCR avidity in toleranceTransgenic mice expressing ovalbumin in the pancreas (Rip-mOva)Low-avidity T cells specific for Ova (257-264) escaped tolerance and could be activated to induce autoimmunity.A pool of low-avidity autoreactive T cells may persist and can be triggered by cross-reactive antigens. nih.gov
Activation of autoreactive T cells by foreign peptidesC57BL/6 mice and myelin oligodendrocyte glycoprotein (MOG) peptideBacterial peptides homologous to a self-peptide (MOG) could activate MOG-specific T cells and induce experimental autoimmune encephalomyelitis (EAE).Infections with pathogens bearing peptides that mimic self-antigens can trigger autoimmune diseases. nih.gov
Antigen presentation by non-professional APCsIn vitro co-culture of mouse Schwann cells and Ova-specific T cellsSchwann cells can present Ova peptide (257-264) on MHC class I molecules and activate CD8+ T cells.Tissue-specific cells can present antigens during inflammation, potentially exacerbating autoimmune damage. nih.gov

These findings underscore the delicate balance between a diverse T cell repertoire capable of fighting infections and the risk of autoimmunity. The phenomenon of T cell cross-reactivity, extensively studied using tools like the Ova peptide (257-264), demonstrates that the activation of an immune response against a foreign entity can inadvertently lead to an attack on the body's own tissues if the foreign and self-peptides share sufficient structural similarity. This has profound implications for understanding the etiology of autoimmune diseases and for the development of targeted therapies.

Contributions to Vaccine and Immunotherapy Development

Adjuvant Evaluation in Immunotherapeutic Vaccine Development

The Ova peptide (257-264), with the amino acid sequence SIINFEKL, is frequently employed to assess the efficacy of new adjuvants in the development of immunotherapeutic vaccines. sb-peptide.comsb-peptide.commedchemexpress.com Adjuvants are substances that enhance the body's immune response to an antigen. By using a well-defined and consistent antigen like Ova peptide (257-264), researchers can more accurately measure and compare the potency of different adjuvants.

One area of investigation involves the intrinsic properties of the peptide itself. Research has shown that the SIINFEKL peptide can self-assemble into a hydrogel, a property that may contribute to its immunoadjuvant effects. sb-peptide.comsb-peptide.com This self-assembly into nanofibres through β-sheet stacking can stimulate an immune response, suggesting that the peptide's physical form can act as an adjuvant. sb-peptide.com

Furthermore, studies have explored the use of various adjuvant systems in combination with Ova peptide (257-264) to enhance immune responses. For instance, combining the peptide with Toll-like receptor (TLR) ligands has been shown to significantly increase the effector functions of cytotoxic T lymphocytes (CTLs). sb-peptide.com Another approach involves the use of nanoparticle-based adjuvants. For example, intradermal vaccination with a phytoglycogen nanoparticle (Nano-11) combined with a STING agonist (NanoST) and ovalbumin (OVA) has been shown to stimulate the expansion of SIINFEKL-specific effector CD8+ T cells. nih.gov

A study utilizing a TriVax formulation, which includes the Ova peptide (257-264), an anti-CD40 antibody, and a TLR ligand like Poly-IC or CpG, demonstrated the induction of a large number of long-lasting antigen-specific CD8 T cells. nih.gov These findings highlight the importance of adjuvant selection in maximizing the immunogenic potential of peptide-based vaccines.

Peptide-Based Vaccine Strategies Utilizing Ova Peptide (257-264)

Ova peptide (257-264) is a cornerstone in the development of various peptide-based vaccine strategies due to its capacity to induce strong, specific CD8+ T cell responses. cpcscientific.cominvivogen.com

Enhancement of Antigen Epitope Peptide Immunogenicity

A significant challenge in peptide-based vaccines is the often-poor immunogenicity of short peptides. Various strategies are being explored to overcome this limitation using Ova peptide (257-264) as a model. One approach involves conjugating the peptide to a carrier protein. For example, a study used keyhole limpet hemocyanin (KLH) as a carrier for Ova peptide (257-264) in a personalized cancer vaccine model, which resulted in slowed tumor growth. nih.gov

Another strategy focuses on modifying the peptide sequence or its delivery. For instance, fusing an endoplasmic reticulum insertion signal peptide to Ova peptide (257-264) significantly extended the survival of mice with a thymoma. acs.org The context in which the peptide is presented to the immune system also influences its immunogenicity.

Nanoparticle-Based Ova Peptide (257-264) Vaccine Constructs

Nanoparticle-based delivery systems represent a promising approach to enhance the efficacy of peptide vaccines. These platforms can protect the peptide from degradation, improve its delivery to antigen-presenting cells (APCs), and act as an adjuvant.

Recent research has demonstrated the successful construction of a self-assembling nanoparticle tumor vaccine, OVA257-264-mi3. sciopen.com This nanoparticle vaccine enhanced the immunogenicity of the antigen epitope peptide and showed a protective effect in a prophylactic xenograft tumor model. sciopen.com In this study, the number of IFN-γ secreting cells in mice immunized with OVA257-264-mi3 was significantly higher than in those who received the peptide alone. sciopen.com

Another study developed an intranasal self-assembled nanovaccine (I-OVA NE) loaded with a laminin peptide conjugated to Ova peptide (257-264). nih.gov This nanovaccine enhanced peptide-specific CD8+ T cell activity and induced protective immunity in tumor-bearing mice. nih.gov The uptake of this nanovaccine was significantly higher than that of the free peptide. nih.gov

Lipid-coated mesoporous silica nanoparticles (silicasomes) have also been evaluated as carriers for Ova peptide (257-264) and the adjuvant MPLA. acs.org This formulation demonstrated a potent antitumor effect and increased infiltration of CD8+ T cells into tumor tissues. acs.org Similarly, pulmonary vaccination with nanoparticle-conjugated ovalbumin and CpG induced enhanced systemic and mucosal CD8+ T-cell responses. pnas.org

Nanoparticle Platform Key Findings Reference
SpyCatcher-mi3 Enhanced immunogenicity and protective effect in a tumor model. sciopen.com
Intranasal nanoemulsion (I-OVA NE) Enhanced peptide-specific CD8+ T cell activity and protective immunity. nih.gov
Lipid-coated silica nanoparticles Potent antitumor effect and increased CD8+ T cell infiltration. acs.org
Pluronic-stabilized PPS-NPs Enhanced systemic and mucosal CD8+ T-cell responses. pnas.org

Recombinant Fusion Proteins Incorporating Ova Peptide (257-264)

The presentation of Ova peptide (257-264) within a larger protein context can influence its processing and presentation by MHC class I molecules. Studies have shown that the dependence on the Transporter associated with Antigen Processing (TAP) differs depending on the fusion protein. medchemexpress.comabmole.commedchemexpress.com For example, when contained within MBP-Crl-OVA or Crl-OVA bacterial fusion proteins, the presentation of Ova peptide (257-264) is largely TAP-independent. medchemexpress.comabmole.commedchemexpress.com In contrast, its presentation from full-length ovalbumin is TAP-dependent. medchemexpress.comabmole.commedchemexpress.com

The processing of these fusion proteins by dendritic cells has been shown to occur through a cytosolic MHC-I presentation pathway, requiring the proteasome. nih.gov In one study, a fusion protein of C3b(AN42) and Ova peptide (257-264) was successfully expressed and shown to bind to macrophages, leading to the cross-presentation of the peptide. nih.gov

CD4 T Cell Independence of Peptide Vaccine-Induced CD8 T Cell Responses

Traditionally, CD4+ T cell help is considered crucial for the generation of robust and long-lasting CD8+ T cell responses. However, several studies using Ova peptide (257-264) have demonstrated that under certain conditions, potent CD8+ T cell responses can be induced independently of CD4+ T cell help.

Immunization with a TriVax formulation containing Ova peptide (257-264) induced high numbers of specific CD8+ T cells that persisted in the absence of CD4+ T cells. nih.gov These CD8+ T cells maintained their effector function, including the ability to recognize and kill tumor cells. nih.gov Another study showed that a potent peptide vaccine could elicit CD8+ T-cell responses in a helper cell-independent manner by inducing CD40L expression on the CD8+ T cells themselves. tandfonline.com

However, the role of CD4+ T cells should not be entirely dismissed. Engaging pre-existing memory CD4+ T cells at the time of CD8+ T cell priming can enhance the effector responses. asm.org Furthermore, CD4-directed peptide vaccination has been shown to augment antitumor immunity, although the ultimate success may depend on the initial number of tumor-specific CD8+ T cell precursors. aai.org

Ova Peptide (257-264) in Cancer Immunotherapy Research

Ova peptide (257-264) is extensively used as a model antigen in the field of cancer immunotherapy to study the mechanisms of tumor rejection and to test novel therapeutic strategies.

Intratumoral injection of Ova peptide (257-264) has been shown to be effective in inhibiting the growth of ovalbumin-negative tumors and improving survival in mouse models. nih.gov This approach enhances the antigenicity of tumor cells, making them recognizable by cytotoxic T lymphocytes. nih.goveurogentec.com This strategy also demonstrated an "antigen-spreading" effect, where an immune response is generated against other tumor antigens as well. nih.gov

In the context of dendritic cell (DC) vaccines, multi-epitope vaccines that include Ova peptide (257-264) flanking sites have shown promise. nih.gov Modifying melanoma-associated antigenic peptides with the flanking regions of the SIINFEKL peptide improved their cross-presentation by DCs and induced better CD8+ T cell responses. nih.gov

Assessment of Vaccine Efficacy Against Tumors in Preclinical Models

The Ova (257-264) peptide is a fundamental component in the preclinical assessment of various cancer vaccine platforms. Its consistent and potent immunogenicity allows for a standardized evaluation of a vaccine's ability to induce a CTL response capable of controlling tumor growth. jpt.commayflowerbio.com These studies typically involve immunizing mice with a vaccine formulation containing SIINFEKL and then challenging them with tumor cells engineered to express ovalbumin, such as the E.G7-OVA or B16-OVA melanoma cell lines. nih.govnih.govaai.org

A wide array of vaccine strategies has been tested using this model:

Dendritic Cell (DC) Vaccines: DCs pulsed with the SIINFEKL peptide have been shown to elicit specific CTLs that can protect against B16-OVA tumors. aai.org In some models, DC vaccines pulsed with SIINFEKL in the presence of superantigens like Staphylococcal enterotoxins A (SEA) and B (SEB) demonstrated a strong enhancement of peptide-specific CD8+ T cells and protective immunity against EG7 tumors. nih.gov

Heat Shock Protein (HSP) Fusion Vaccines: Recombinant vaccines where SIINFEKL is fused to heat shock cognate protein 70 (hsc70) have been developed. Vaccination with hsc70-OVA(257-264) effectively generated peptide-specific CTLs and suppressed the growth of E.G7 and B16-OVA tumor cells. nih.gov Adding a CD4+ T cell epitope to this construct further enhanced the generation of the OVA(257-264)-specific CTL population and led to better tumor eradication. nih.gov

Nanoparticle Vaccines: Self-assembling nanoparticle vaccines incorporating Ova (257-264) have been constructed. One study showed that an OVA(257-264)-mi3 nanoparticle vaccine significantly enhanced the immunogenicity of the peptide, leading to a greater number of IFN-γ secreting cells and significantly smaller tumor volumes in a prophylactic mouse model compared to the peptide alone. sciopen.com

Peptide-Adjuvant Formulations: The combination of the SIINFEKL peptide with potent adjuvants is a common strategy. Combining the peptide with an anti-CD40 monoclonal antibody and a Toll-like receptor (TLR) ligand, such as poly-IC, has been shown to generate extensive and long-lasting CD8 T cell responses with therapeutic anti-tumor effects. nih.gov

These preclinical assessments are crucial for optimizing vaccine design before translation to clinical settings.

Vaccine StrategyKey FindingsTumor Model
Dendritic Cells (DC) pulsed with Ova (257-264) Elicited CTLs and provided protection against tumor challenge. aai.org Addition of superantigens strongly enhanced peptide-specific CD8+ T cell responses and protective immunity. nih.govB16-OVA, EG7
Heat Shock Cognate Protein 70 (hsc70) Fusion Suppressed tumor growth by generating peptide-specific CTLs. nih.gov Including a CD4+ T cell epitope improved CTL generation and tumor eradication. nih.govE.G7, B16-OVA
Self-Assembling Nanoparticles Enhanced immunogenicity, increased IFN-γ secreting cells, and reduced tumor volume compared to peptide alone. sciopen.comE.G7-OVA
Peptide + Adjuvant (e.g., anti-CD40 + TLR ligand) Induced high-frequency, long-lasting CD8+ T cell responses with therapeutic effects. nih.govB16-OVA

Monitoring CD8+ T Cell Responses in Tumor Microenvironments

Understanding the dynamics of T cell infiltration and function within the tumor microenvironment (TME) is essential for improving immunotherapies. The Ova (257-264) peptide is critical for tools that enable the precise tracking and functional analysis of tumor-specific CD8+ T cells.

The primary method for this is the use of MHC-tetramers. H-2Kb tetramers folded with the SIINFEKL peptide are used in flow cytometry to directly stain and quantify the population of Ova-specific CD8+ T cells in various tissues, including the spleen, lymph nodes, and the tumor itself. aacrjournals.org This allows researchers to measure the magnitude of the anti-tumor T cell response following vaccination or other therapies.

Studies have used this approach to:

Quantify T cell infiltration: Following vaccination with a systemically administered adeno-associated virus vector expressing OVA (aAVC-OVA), OVA-tetramer staining revealed a significant increase in the frequency of antigen-specific CD8+ T cells in both the spleen and the tumor. aacrjournals.org

Assess T cell function: T cells isolated from the TME can be re-stimulated ex vivo with the SIINFEKL peptide to assess their functional capacity, such as their ability to produce cytokines like IFN-γ and TNF-α, or to degranulate (a measure of killing capacity, e.g., CD107a expression). aacrjournals.org

Evaluate T cell exhaustion: The expression of inhibitory receptors like PD-1 can be measured on tetramer-positive T cells from the tumor. Research has shown that immunization with high-affinity peptides can lead to increased and persistent PD-1 expression on CD8+ T cells, which can impair anti-tumor efficacy. nih.gov The SIINFEKL peptide and its variants are used to study this phenomenon. nih.gov

In mice with regressing tumors due to CTLA-4 blockade, CD8+ T cells isolated from the mice were found to respond to splenocytes pulsed with the Ova (257-264) peptide, confirming that the therapeutic effect was associated with a specific response to this epitope. jci.orgnih.gov This direct monitoring provides a clear link between a specific T cell population and its anti-tumor activity within the complex TME.

Photochemical Internalization for Enhanced MHC Class I Antigen Presentation

For peptide-based vaccines to be effective, the peptide antigen must be efficiently delivered to the cytosol of antigen-presenting cells (APCs), such as dendritic cells and macrophages, for loading onto MHC class I molecules. Photochemical internalization (PCI) is a technology designed to enhance this cytosolic delivery. frontiersin.orgnih.govresearchgate.net The Ova (257-264) peptide has been a key model antigen for demonstrating the efficacy of this technology. frontiersin.orgnih.gov

The PCI technique involves co-incubating APCs with a photosensitizer molecule and the antigen. frontiersin.orgnih.gov The photosensitizer and antigen are taken up together into endosomes. Subsequent illumination of the cells with light of a specific wavelength activates the photosensitizer, which causes localized damage to the endosomal membrane, releasing the entrapped antigen into the cytosol. frontiersin.orgnih.govresearchgate.net

Studies using SIINFEKL have shown that:

PCI treatment remarkably increases the presentation of the Ova (257-264) peptide on MHC class I molecules on the surface of both bone marrow-derived dendritic cells (BMDCs) and macrophages compared to cells receiving the peptide alone. frontiersin.orgnih.govresearchgate.net

This enhanced presentation translates into a much more potent activation of Ova-specific CD8+ T cells, as measured by their production of interleukin-2 (IL-2). researchgate.net PCI-mediated delivery can achieve strong T cell activation with very low doses of the peptide antigen. researchgate.net

The technology is effective not only for the minimal 8-amino-acid SIINFEKL peptide but also for N- and C-terminally extended versions, which require intracellular processing before presentation. frontiersin.orgnih.govsquarespace.com

These findings highlight the potential of PCI as a vaccine delivery platform to significantly boost the immunogenicity of peptide antigens like Ova (257-264), potentially leading to more effective therapeutic cancer vaccines.

Cell TypeTreatmentKey Finding
Bone Marrow-Derived Dendritic Cells (BMDCs) Ova (257-264) peptide + PCIMarkedly higher MHC class I presentation of the peptide compared to peptide alone. frontiersin.orgnih.gov
B6 Macrophages Ova (257-264) peptide + PCISignificantly enhanced MHC class I presentation efficiency. frontiersin.orgnih.gov
BMDCs & BMDMs Ova (257-264) peptide + PCIPotent activation of Ova-specific CD8+ T cells, even at very low peptide concentrations. researchgate.net
B6 Macrophages Extended Ova peptides + PCIEnhanced presentation of extended peptides requiring intracellular processing. frontiersin.orgnih.govsquarespace.com

Advanced Methodologies and Analytical Approaches Utilizing Ova Peptide 257-264

Flow Cytometric Analysis of Ova Peptide (257-264)/MHC Class I Complexes

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a heterogeneous population. In the context of Ova peptide (257-264), it allows for the precise detection and quantification of antigen-presenting cells (APCs) that are displaying this specific peptide on their surface.

Applications of Specific Monoclonal Antibodies (e.g., 25-D1.16)

A key reagent in the flow cytometric analysis of Ova peptide (257-264) presentation is the monoclonal antibody 25-D1.16. biolegend.comthermofisher.combioxcell.com This antibody exhibits remarkable specificity, recognizing the complex formed by the SIINFEKL peptide bound to the H-2Kb MHC class I molecule. biolegend.comthermofisher.comthermofisher.com It does not react with unbound H-2Kb molecules or H-2Kb bound to irrelevant peptides, ensuring highly specific detection. biolegend.comthermofisher.combioxcell.com

The 25-D1.16 antibody, often conjugated to fluorophores like phycoerythrin (PE) or allophycocyanin (APC), enables the direct visualization and quantification of cells presenting the Ova peptide (257-264). biolegend.comthermofisher.com For instance, researchers can pulse splenocytes with the SIINFEKL peptide and then stain them with the fluorescently labeled 25-D1.16 antibody. biolegend.comthermofisher.com Subsequent analysis by flow cytometry reveals a distinct population of cells that have successfully processed and presented the peptide. nih.gov This methodology is crucial for assessing the antigen presentation capacity of different cell types. nih.gov

Tracking and Localization of Antigen-Presenting Cells

The high specificity of the 25-D1.16 antibody has proven invaluable for tracking the quantity and localization of specific APCs in vivo. thermofisher.combioxcell.comthermofisher.com By administering Ova peptide (257-264) or ovalbumin protein to an animal model, researchers can later isolate cells from various tissues (e.g., spleen, lymph nodes, tumors) and use the 25-D1.16 antibody to identify and enumerate the cells that have taken up and presented the antigen. nih.gov This allows for the investigation of APC migration, distribution, and the anatomical sites of T cell priming.

For example, studies have utilized this technique to detect the loading of H-2Kb-restricted Ova peptide (257-264) onto MHC class I of tumor cells following intratumoral injection of the peptide. nih.gov This provides direct evidence of antigen presentation within the tumor microenvironment, a critical aspect of cancer immunotherapy.

T Cell Receptor Binding Studies and Multimer Complex Formation

Understanding the interaction between the T cell receptor (TCR) and the peptide-MHC (pMHC) complex is fundamental to immunology. Ova peptide (257-264) is a model antigen for these studies due to the availability of well-characterized TCRs that recognize it, such as the OT-I TCR. biorxiv.orgnih.gov

Loading of Tetramers and Dextramers with Ova Peptide (257-264)

To study antigen-specific T cells, soluble pMHC molecules are often multimerized to increase their avidity for the TCR. immudex.com Tetramers and dextramers are two such multimeric reagents. jpt.comtandfonline.com These complexes are constructed by loading biotinylated MHC class I molecules with the Ova peptide (257-264) and then binding them to a streptavidin core, which is itself conjugated to a fluorophore. nih.gov

The resulting fluorescent pMHC multimers can be used as staining reagents in flow cytometry to directly identify and enumerate T cells that express a TCR specific for the Ova peptide (257-264)/H-2Kb complex. nih.gov Dextramers, with their higher number of pMHC molecules and fluorophores on a flexible dextran backbone, can offer enhanced staining intensity and the ability to detect T cells with a wider range of affinities. immudex.comtandfonline.com

Use in T Cell Receptor Specificity and Avidity Studies

By using altered peptide ligands (APLs) of Ova peptide (257-264) with single amino acid substitutions, researchers can modulate the affinity of the pMHC complex for the TCR. biorxiv.orgiedb.org Studies have shown that T cell activation and effector function are finely tuned by the avidity of the TCR-pMHC interaction. iedb.orgfrontiersin.org For instance, high-avidity interactions generally lead to robust T cell proliferation and cytokine production, while low-avidity interactions may result in weaker or altered responses. iedb.orgnih.gov

The use of pMHC tetramers and dextramers loaded with these APLs allows for the precise correlation of TCR binding strength with functional outcomes, providing a deeper understanding of the molecular requirements for T cell activation. frontiersin.org

In Vitro Systems for Antigen Presentation Efficiency Monitoring

In vitro systems are essential for dissecting the cellular and molecular mechanisms of antigen processing and presentation in a controlled environment. Ova peptide (257-264) is a key component of many such assays. nih.govnih.gov

These systems often involve co-culturing APCs, such as dendritic cells (DCs) or macrophages, with the Ova peptide (257-264) or the full ovalbumin protein. nih.govresearchgate.net The efficiency of antigen presentation can then be monitored in several ways. One method is to use the 25-D1.16 antibody in flow cytometry to quantify the surface expression of Ova peptide (257-264)/H-2Kb complexes on the APCs. nih.govnih.gov

Another approach is to co-culture the peptide-pulsed APCs with Ova-specific T cells, such as those from an OT-I transgenic mouse. researchgate.netasm.org The activation of the T cells, measured by proliferation assays, cytokine secretion (e.g., IFN-γ), or cytotoxic activity, serves as a functional readout of the antigen presentation efficiency of the APCs. nih.govnih.govresearchgate.net

Studies have utilized these in vitro systems to compare the antigen presentation efficiency of different APC populations or to investigate how various treatments or conditions impact this process. nih.govnih.gov For example, it has been shown that DCs loaded with the SIINFEKL peptide are significantly more efficient at priming a T cell response compared to DCs pulsed with the whole ovalbumin protein. nih.gov

Reporter Cell Lines for Ova Peptide (257-264) Presentation

To sensitively and specifically detect the presentation of the Ova peptide (257-264) by antigen-presenting cells (APCs), researchers have developed specialized reporter cell lines. These are typically T-cell hybridomas engineered to express a reporter gene upon successful recognition of the SIINFEKL-H-2Kb complex by their T-cell receptor (TCR). lonza.comnih.gov This activation triggers a signaling cascade that drives the expression of an easily measurable protein, such as β-galactosidase (lacZ) or green fluorescent protein (GFP).

One of the most widely used reporter lines is the B3Z T-cell hybridoma. asm.orgplos.org B3Z cells are CD8+ and express a TCR specific for the SIINFEKL peptide presented by H-2Kb. lonza.com They have been engineered to contain a lacZ construct under the control of the nuclear factor of activated T cells (NFAT) promoter, which is a key transcription factor in T-cell activation. asm.orglonza.com When the B3Z TCR engages with the SIINFEKL-H-2Kb complex on an APC, the resulting NFAT activation leads to the synthesis of β-galactosidase. asm.org This can be visualized as blue staining in the cells or quantified using a chromogenic substrate, providing a clear and measurable readout of antigen presentation. asm.org

Another key reporter cell line is the RF33.70 T-cell hybridoma. pnas.orgnih.gov Similar to B3Z, RF33.70 is a CD8+ T-cell hybridoma that specifically recognizes the Ova (257-264) peptide in the context of H-2Kb. nih.gov Activation of this cell line, for instance by co-culturing with APCs that have successfully processed and presented the SIINFEKL antigen, results in the production of interleukin-2 (IL-2). nih.govsigmaaldrich.com The amount of secreted IL-2 can then be quantified as a measure of T-cell activation. Studies have shown that the stimulatory ability of APCs pulsed with synthetic SIINFEKL peptide is potent but transient, declining significantly within 24 hours, whereas APCs infected with vectors expressing the ovalbumin antigen can provide sustained stimulation for 72 hours or more. nih.gov

These reporter systems are invaluable for a variety of applications, including screening for cross-reactive microbial peptides, assessing the efficacy of different antigen delivery systems, and dissecting the cellular pathways of antigen processing and presentation. asm.orgnih.gov

Cell LineSpecificityReporter SystemTypical Readout
B3Z SIINFEKL / H-2Kb lonza.comNFAT-driven lacZ (β-galactosidase) asm.orgColorimetric change (blue cells) or substrate assay asm.org
RF33.70 SIINFEKL / H-2Kb pnas.orgnih.govInterleukin-2 (IL-2) secretion nih.govsigmaaldrich.comELISA or other immunoassays for IL-2

Comparative Studies with Ova Peptide (257-264) Scrambled Peptides and Peptide Pools

To ensure the specificity of the immune responses observed with Ova (257-264), researchers employ critical negative controls, most notably scrambled peptides. A scrambled peptide contains the same amino acids as the original peptide but in a randomized order. sb-peptide.commayflowerbio.com For SIINFEKL, a commonly used scrambled version is FILKSINE . sb-peptide.com This peptide is used to validate that the observed T-cell activation is truly due to the specific sequence and structure of SIINFEKL recognized by the TCR, and not a non-specific effect of a random peptide. mayflowerbio.com In numerous studies, APCs pulsed with a scrambled peptide fail to activate SIINFEKL-specific T-cells, confirming the high specificity of the TCR-peptide-MHC interaction. asm.orgnih.gov For example, experiments have shown that while the SIINFEKL peptide can elicit significant gamma interferon (IFN-γ) production from splenocytes, a scrambled control peptide does not. nih.gov

Comparative studies also extend to the use of peptide pools versus the single SIINFEKL epitope. While SIINFEKL is an immunodominant epitope, the full ovalbumin protein contains numerous other potential T-cell epitopes. biosyn.comnih.gov Peptide pools, which are mixtures of multiple overlapping peptides spanning a larger region of a protein or even the entire protein, are used to assess the breadth of an immune response. peptides.de

Research comparing the response to the single SIINFEKL peptide versus a broader response to ovalbumin has been instrumental in understanding immunodominance. nih.gov Immunodominance is the phenomenon where the immune response is focused on only a few of the many possible epitopes from a complex antigen. nih.gov Studies have investigated how the presence of the strong, immunodominant SIINFEKL epitope can impact the development of responses to other, subdominant epitopes from the same antigen. nih.gov Findings suggest that under conditions where the antigen is limited, a strong response to an immunodominant epitope like SIINFEKL can sometimes diminish the magnitude of responses to other epitopes. nih.gov This highlights the importance of using both single, well-defined epitopes and broader peptide pools to fully characterize the specificity and hierarchy of a T-cell response.

Peptide TypeSequence ExamplePurpose in ResearchExpected Outcome in SIINFEKL-Specific Assay
Native Peptide SIINFEKLElicit a specific CD8+ T-cell response jpt.comStrong activation (e.g., cytokine release, proliferation) asm.org
Scrambled Peptide FILKSINE sb-peptide.comNegative control to confirm sequence specificity mayflowerbio.comNo significant activation nih.govnih.gov
Peptide Pool Mix of overlapping peptides from Ovalbumin peptides.deAssess the breadth of the immune response to the entire proteinActivation, but may show different kinetics or magnitude compared to the immunodominant peptide alone

Emerging Research Directions and Future Perspectives for Ova Peptide 257-264

Supramolecular Self-Assembly of Ova Peptide (257-264) and Immunological Implications

Recent research has revealed the capacity of the Ova peptide (257-264), or SIINFEKL, to self-assemble into supramolecular structures, such as hydrogels and nanofibers. researchgate.netnih.govsb-peptide.com This self-assembly is typically stabilized by the formation of β-sheets, leading to the creation of fibrillar nanostructures. researchgate.netnih.gov This intrinsic property of SIINFEKL to form hydrogels is significant because peptide hydrogels are known to act as adjuvants, substances that enhance the body's immune response to an antigen. nih.govsb-peptide.com The immunoactive properties of the SIINFEKL peptide may, therefore, be partly attributable to its propensity for self-assembly. nih.govsb-peptide.com

The self-assembly of peptides into nanofibers offers a modular platform for vaccine development, allowing for the controlled display of multiple epitopes. nih.gov For instance, when conjugated to a self-assembling peptide like Q11, the resulting fusion peptides can form nanofibers that elicit strong antibody responses without requiring additional adjuvants. nih.gov This self-adjuvanting capacity has been observed with various antigens, including the cytotoxic T cell epitope from ovalbumin (Ova 257-264). nih.gov

Furthermore, co-assembly of different epitope-conjugated peptides can lead to the formation of nanofibrous hydrogels that serve as a vaccine platform. nih.gov This approach enables the precise and adjustable loading of peptide antigens into nanofibers, which has been shown to significantly improve antigen uptake, cross-presentation, and the activation of dendritic cells (DCs). nih.gov Immunization with such co-assembled peptide hydrogels can stimulate robust T-cell immunity by activating specific signaling pathways in DCs, without causing local inflammation. nih.gov

FeatureDescriptionReference
Self-Assembly Forms hydrogels and nanofibers through β-sheet stacking. researchgate.netnih.govsb-peptide.com
Adjuvant Properties Self-assembled structures can act as adjuvants, enhancing immune responses. nih.govsb-peptide.com
Modular Vaccine Platform Allows for the controlled presentation of multiple epitopes. nih.gov
Co-assembly Co-assembly with other peptides creates nanofibrous hydrogels for enhanced antigen delivery. nih.gov

Development of Novel Antigen Delivery Systems for Enhanced Immunogenicity

To improve the effectiveness of peptide-based vaccines, which often have low immunogenicity, various novel antigen delivery systems are being explored for Ova peptide (257-264). tandfonline.com These systems aim to enhance the delivery of the peptide to antigen-presenting cells (APCs) and promote a stronger immune response.

One approach involves conjugating the SIINFEKL peptide to delivery vehicles. For example, a pH-sensitive peptide conjugate system using a pH low insertion peptide (pHLIP) has been developed to specifically deliver SIINFEKL to the acidic microenvironment of tumors. aacrjournals.orgresearchgate.net This targeted delivery leads to the presentation of the SIINFEKL antigen by MHC class I on cancer cells, enabling their detection and activation of cytotoxic CD8+ T cells. aacrjournals.org

Another strategy utilizes the B subunit of the heat-labile enterotoxin (EtxB) from E. coli as a vehicle. nih.gov Conjugates of EtxB and SIINFEKL have been shown to efficiently deliver the peptide into the MHC class I presentation pathway in a dose-dependent manner. nih.gov

Self-assembling peptide nanofibers also represent a promising delivery platform. nih.gov These nanofibers can be engineered to be resistant to proteases and to penetrate mucosal surfaces, facilitating oral immunization. nih.gov By incorporating SIINFEKL into these nanofibers, antigen presentation by dendritic cells can be significantly increased. nih.gov

Supramolecular co-assembly of epitope-conjugated peptides is another advanced method. nih.gov This technique creates a nanofibrous hydrogel that acts as a self-adjuvanting vaccine, enhancing antigen uptake, cross-presentation, and DC activation, ultimately leading to a more potent anti-tumor immune response. nih.govresearchgate.net

Delivery SystemMechanismOutcomeReference
pHLIP Conjugate pH-sensitive delivery to acidic tumor microenvironments.Targeted tumor antigen presentation and T-cell activation. aacrjournals.orgresearchgate.net
EtxB Conjugate Utilizes the B subunit of heat-labile enterotoxin for delivery.Efficient delivery to the MHC class I pathway. nih.gov
Self-Assembling Nanofibers Modular platform resistant to proteases for oral delivery.Increased epitope preservation and antigen presentation. nih.gov
Co-assembled Hydrogel Supramamolecular co-assembly of epitope-conjugated peptides.Enhanced DC activation and T-cell immunity without external adjuvants. nih.govresearchgate.net

Further Elucidation of T Cell Cross-Reactivity and Its Broad Immunological Relevance

T cell cross-reactivity, where a single T cell receptor (TCR) recognizes multiple different peptides, is a fundamental aspect of the immune system. The Ova peptide (257-264) serves as a critical tool in studying this phenomenon.

Research has shown that T cells nominally specific for SIINFEKL can cross-react with peptides from infectious agents. For instance, CD8+ T cells with TCRs specific for SIINFEKL have been found to react to targets infected with Brucella, a genus of intracellular pathogenic bacteria. asm.orggenscript.com This cross-reactivity was traced to several Brucella peptides that mimic SIINFEKL, leading to the activation of the "SIINFEKL-specific" TCR. asm.orggenscript.com Such cross-reactivity may allow microbes to evade immune surveillance by presenting peptides similar to those of the host, and could also trigger the activation of autoreactive T cells. asm.orggenscript.com

Similarly, studies have identified cross-reactivity between SIINFEKL-specific T cells and peptides from the flagellum of Trypanosoma cruzi, the parasite that causes Chagas disease. oup.com This shared reactivity appears to be linked to the dominant usage of similar TCR gene combinations. oup.com

The study of altered peptide ligands (APLs) of SIINFEKL, such as those with single amino acid substitutions, provides further insight into the structural basis of TCR recognition and cross-reactivity. researchgate.net These studies help to define the specific residues within the peptide that are critical for TCR interaction. nih.gov Understanding the frequency and nature of T cell cross-reactivity is essential for comprehending immune responses in the context of infectious diseases and autoimmunity. nih.gov

Cross-Reactive AgentObservationImplicationReference
Brucella spp. SIINFEKL-specific T cells react to Brucella-infected targets due to mimicking peptides.Potential for microbial immune evasion and autoimmunity. asm.orggenscript.com
Trypanosoma cruzi T cells reactive to a T. cruzi epitope also recognize SIINFEKL.Shared TCR gene usage may drive cross-reactivity. oup.com
Altered Peptide Ligands Single amino acid substitutions in SIINFEKL alter T cell responses.Elucidates the structural basis of TCR recognition. researchgate.netnih.gov

Translational Potential in Human Immunological and Disease Contexts

The extensive use of Ova peptide (257-264) in preclinical models provides a strong foundation for its translational potential in human immunology and disease, particularly in the development of cancer immunotherapies and vaccines.

In cancer immunotherapy, the intratumoral injection of SIINFEKL has been shown to be effective in inhibiting tumor growth and improving survival in mouse models. nih.gov This approach enhances the antigenicity of tumor cells, making them recognizable by cytotoxic T lymphocytes, and can even induce an "antigen-spreading" effect, where the immune response broadens to other tumor antigens. nih.gov

The development of delivery systems that specifically target tumor cells with SIINFEKL holds significant promise. aacrjournals.org For example, the pHLIP-SIINFEKL conjugate system can deliver the peptide to cancer cells, leading to their detection and destruction by the immune system. aacrjournals.org

Furthermore, the principles learned from self-assembling and co-assembling peptide vaccine platforms using SIINFEKL are directly applicable to the design of vaccines for human diseases. nih.govnih.gov These platforms offer a way to create potent, self-adjuvanting vaccines that can elicit strong and durable immune responses. nih.govnih.gov

While direct immunization with the SIINFEKL peptide alone is often not highly immunogenic, combining it with adjuvants or advanced delivery systems can generate robust antigen-specific CD8+ T cell responses. tandfonline.com The insights gained from studying SIINFEKL in various contexts, from antigen presentation to T cell activation, are invaluable for designing effective immunotherapies and vaccines for human use. jpt.comfrontiersin.org

Application AreaApproachPotentialReference
Cancer Immunotherapy Intratumoral injection of SIINFEKL.Tumor growth inhibition and induction of antigen-spreading. nih.gov
Targeted Antigen Delivery pHLIP-SIINFEKL conjugates.Specific targeting of cancer cells for immune-mediated destruction. aacrjournals.org
Vaccine Development Self-assembling and co-assembling peptide platforms.Creation of potent, self-adjuvanting vaccines for human diseases. nih.govnih.gov
Enhanced Immunogenicity Combination with adjuvants and delivery systems.Generation of strong and specific CD8+ T cell responses. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for evaluating Ova peptide (257-264)-specific CD8+ T cell responses in murine models?

  • Methodological Guidance :

  • Immunization : Administer 100 µg of Ova peptide (257-264) emulsified in Complete Freund’s Adjuvant (CFA) or Incomplete Freund’s Adjuvant (IFA) via intraperitoneal (i.p.) injection .
  • T Cell Assays : Measure cytotoxic T lymphocyte (CTL) activity using spleen cells pulsed with 250 µg–1 mg of the peptide. Use ELISPOT, intracellular cytokine staining, or flow cytometry to quantify IFN-γ secretion or CD8+ T cell proliferation .
  • Tumor Models : For Ova-expressing tumors, combine peptide immunization with anti-CD4 monoclonal antibodies to enhance CTL activity and therapeutic efficacy .

Q. How is the purity and structural integrity of Ova peptide (257-264) validated for experimental use?

  • Methodological Guidance :

  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with ≥95% purity as a benchmark. Confirm via mass spectrometry (MS) for molecular weight verification .
  • Storage : Store lyophilized peptide at -20°C in 1% acetic acid (1 mM) to maintain solubility and stability. Avoid freeze-thaw cycles .

Q. What are the key considerations for selecting Ova peptide (257-264) in MHC-I-restricted immune studies?

  • Methodological Guidance :

  • MHC Binding : Ensure compatibility with H-2Kb haplotype models (e.g., C57BL/6 mice) for proper epitope presentation .
  • Controls : Include SIINFEKL (wild-type peptide) and variants (e.g., G4 peptide SIIGFEKL) to compare T cell receptor specificity and activation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of Ova peptide (257-264) in tumor immunotherapy?

  • Methodological Guidance :

  • Dose Optimization : Test a range of peptide concentrations (e.g., 100–500 µg) and adjuvant combinations (e.g., CFA vs. poly(I:C)) to identify context-dependent effects .
  • T Cell Exhaustion Markers : Assess PD-1/CTLA-4 expression in CD8+ T cells post-immunization, as exhaustion may explain reduced efficacy in chronic models .
  • Tumor Microenvironment Analysis : Use single-cell RNA sequencing to evaluate immune cell infiltration and peptide-driven transcriptional changes .

Q. What strategies enhance the reproducibility of Ova peptide (257-264)-driven immune responses across laboratories?

  • Methodological Guidance :

  • Standardized Protocols : Adopt harmonized immunization schedules (e.g., prime-boost intervals) and batch-controlled peptide preparations .
  • Data Transparency : Share raw flow cytometry files, peptide synthesis certificates (COA), and detailed experimental logs to enable cross-validation .
  • Uncertainty Quantification : Report technical replicates (≥3) and use error-propagation models to account for variability in peptide quantification assays (e.g., ELISA, MS) .

Q. How can Ova peptide (257-264) be engineered to improve its utility in novel vaccine platforms?

  • Methodological Guidance :

  • Nanovaccine Design : Formulate self-assembled nanoparticles (e.g., I-OVA NE) by conjugating the peptide to lipid-based carriers, enhancing CD8+ T cell cross-priming .
  • Variant Screening : Test structurally modified peptides (e.g., OVA-A2 SAINFEKL) for enhanced MHC binding or TCR avidity using in silico docking and in vivo challenge models .

Q. What are the methodological challenges in correlating Ova peptide (257-264)-specific T cell responses with functional outcomes in allergy models?

  • Methodological Guidance :

  • Comparative Epitope Analysis : Contrast Ova (257-264) with Ova (323-339), which drives Th2/Th17 responses, to dissect CD8+ vs. CD4+ T cell roles in allergic inflammation .
  • Cytokine Profiling : Use multiplex assays to quantify IL-4, IL-5, and IL-13 in peptide-pulsed splenocyte cultures to identify immunomodulatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ova peptide (257-264)
Reactant of Route 2
Ova peptide (257-264)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.